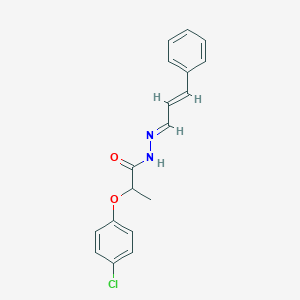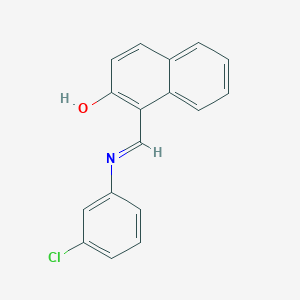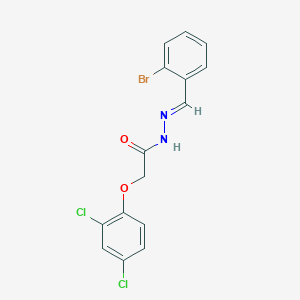
N-(1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide is a useful research compound. Its molecular formula is C16H14N2O3S and its molecular weight is 314.4g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
N-(1,3-Benzothiazol-2-yl)-3,4-dimethoxybenzamide is a benzothiazole derivative . Benzothiazole derivatives have been found to exhibit potent activity against various bacterial strains . The primary targets of these compounds are often bacterial enzymes or proteins essential for the survival and proliferation of the bacteria .
Mode of Action
Benzothiazole derivatives are known to interact with their targets, leading to the inhibition of essential biological processes in the bacteria . This interaction can result in the disruption of bacterial cell functions, ultimately leading to cell death .
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to its antibacterial activity. By inhibiting essential bacterial enzymes or proteins, the compound disrupts key biochemical pathways necessary for bacterial survival and proliferation .
Pharmacokinetics
Admet calculations for similar benzothiazole derivatives have shown favourable pharmacokinetic profiles . These properties include absorption, distribution, metabolism, excretion, and toxicity (ADME), all of which can impact the bioavailability of the compound .
Result of Action
The result of the action of this compound is the inhibition of bacterial growth. By interacting with its bacterial targets, the compound disrupts essential biological processes, leading to bacterial cell death .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the presence of other compounds, pH levels, temperature, and the specific characteristics of the bacterial strain
Propiedades
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3S/c1-20-12-8-7-10(9-13(12)21-2)15(19)18-16-17-11-5-3-4-6-14(11)22-16/h3-9H,1-2H3,(H,17,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAOVZQWTWKHZCZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=NC3=CC=CC=C3S2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(6-Bromoquinolin-8-yl)iminomethyl]naphthalen-2-ol](/img/structure/B389996.png)
![N-(4-chlorobenzylidene)-N-{4-[(4-chlorobenzylidene)amino]butyl}amine](/img/structure/B389997.png)




![2-[(2E)-2-benzylidenehydrazinyl]-4-(biphenyl-4-yl)-1,3-thiazole](/img/structure/B390005.png)


![1-[(2,6-Dibromo-4-methoxyphenyl)iminomethyl]naphthalen-2-ol](/img/structure/B390015.png)
![Methyl 4-[(4-chlorobenzylidene)amino]benzoate](/img/structure/B390017.png)

